molecular formula C11H13FO3 B1326139 3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE CAS No. 898785-19-8

3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE

Cat. No.: B1326139
CAS No.: 898785-19-8
M. Wt: 212.22 g/mol
InChI Key: SGJFOUYQEFAAJM-UHFFFAOYSA-N
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Description

3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE is an organic compound that belongs to the class of dioxolanes. This compound features a dioxolane ring attached to a benzene ring substituted with a fluoro and methoxy group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. This reaction forms a dioxolane ring through an acetalization process. The reaction conditions often include:

    Reagents: 3-fluoro-4-methoxybenzaldehyde, ethylene glycol

    Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)

    Solvent: Toluene or another suitable solvent

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxolane ring to diols.

    Substitution: The fluoro and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE involves its interaction with specific molecular targets. The fluoro and methoxy groups on the benzene ring can participate in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxybenzaldehyde: A precursor in the synthesis of 3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE.

    1,3-Dioxolane: A simpler dioxolane compound without the benzene ring substitution.

    3-Fluoro-4-methoxybenzyl alcohol: A related compound with similar substituents on the benzene ring.

Uniqueness

This compound is unique due to the presence of both the dioxolane ring and the specific substitution pattern on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-13-10-3-2-8(6-9(10)12)7-11-14-4-5-15-11/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJFOUYQEFAAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2OCCO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645889
Record name 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-19-8
Record name 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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